molecular formula C13H18N2O B15310823 1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)-2-methylpropan-1-one

1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)-2-methylpropan-1-one

Cat. No.: B15310823
M. Wt: 218.29 g/mol
InChI Key: QNPUSQQIEBIFNW-UHFFFAOYSA-N
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Description

1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)-2-methylpropan-1-one is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)-2-methylpropan-1-one typically involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzylamine, the compound can be synthesized through a series of reactions including amination, cyclization, and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under specific conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated isoquinoline compounds.

Scientific Research Applications

1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)-2-methylpropan-1-one: can be compared with other isoquinoline derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C13H18N2O/c1-9(2)13(16)15-7-6-11-10(8-15)4-3-5-12(11)14/h3-5,9H,6-8,14H2,1-2H3

InChI Key

QNPUSQQIEBIFNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=CC=C2N

Origin of Product

United States

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